2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Overview
Description
2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C23H13ClF6N4OS and its molecular weight is 542.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on 1,2,4-triazole derivatives, such as those synthesized through reactions involving compounds with similar structural motifs, has demonstrated significant antimicrobial properties. These compounds have been explored for their potential as surface-active agents and anti-inflammatory compounds. For instance, a study highlighted the synthesis of 1,2,4-triazole derivatives that exhibited remarkable anti-inflammatory activity comparable to indomethacin, suggesting their potential utility in medical applications without the side effects associated with traditional anti-inflammatory drugs (Karande & Rathi, 2017).
Synthesis and Characterization
The synthesis and characterization of compounds containing the 1,2,4-triazole ring have been subjects of ongoing research. These studies often involve the development of new synthetic methodologies, the characterization of novel compounds through various spectroscopic techniques, and the exploration of their potential applications. An example includes the detailed characterization of a compound through IR, NMR, UV spectra, and X-ray diffraction methods, providing insights into the molecular structure and properties of triazole derivatives (Ataol & Ekici, 2014).
Material Science Applications
Compounds with the 1,2,4-triazole core have also been investigated for their applications in material science, such as in the development of corrosion inhibitors for metals. The ability of these compounds to form protective layers on metal surfaces highlights their significance in industrial applications. A study on novel triazole derived as corrosion inhibitors provided evidence of their effectiveness in protecting mild steel in a corrosive environment, demonstrating the practical applications of such compounds beyond their biological activities (Jawad et al., 2020).
Properties
IUPAC Name |
2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF6N4OS/c24-19-8-7-14(11-31-19)20-32-33-21(34(20)17-6-2-5-16(10-17)23(28,29)30)36-12-18(35)13-3-1-4-15(9-13)22(25,26)27/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZEUYGXSYCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381901 | |
Record name | 2-({5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680217-03-2 | |
Record name | 2-({5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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